molecular formula C13H7Cl2N5S B2617027 2-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 303150-52-9

2-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B2617027
CAS No.: 303150-52-9
M. Wt: 336.19
InChI Key: AMRXYHTYRLSJKB-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Characterization

IUPAC Nomenclature and Isomeric Considerations

The compound 2-[(2,4-Dichlorobenzyl)sulfanyl]triazolo[1,5-a]pyrimidine-6-carbonitrile adheres to IUPAC naming conventions for heterocyclic compounds. The parent structure is a 1,2,4-triazolo[1,5-a]pyrimidine core, where the triazole ring (positions 1, 2, 4) is fused to the pyrimidine ring at positions 1 and 5-a. The substituents include:

  • A 2,4-dichlorobenzyl sulfanyl group attached to the triazole nitrogen at position 2.
  • A carbonitrile group at position 6 of the pyrimidine ring.

The absence of stereogenic centers or geometric isomerism in the triazole-pyrimidine core simplifies isomeric considerations. The dichlorobenzyl sulfanyl moiety is fixed in the 2,4-dichloro configuration, eliminating positional isomerism for the benzyl substituent.

Table 1: Molecular Formula and Key Properties
Property Value
Molecular Formula C₁₃H₈Cl₂N₄S
Molecular Weight 307.19 g/mol
CAS Registry Number 303150-52-9
MDL Number MFCD00173513

Molecular Architecture: Triazolo[1,5-a]pyrimidine Core Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold consists of a fused bicyclic system:

  • Triazole Ring : A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4.
  • Pyrimidine Ring : A six-membered aromatic ring fused to the triazole at positions 1 and 5-a.

This fusion creates a planar, electron-deficient system. The triazole ring contributes three π-electrons, while the pyrimidine contributes four π-electrons, resulting in a delocalized 10π-electron system. The electronegative nitrogen atoms at positions 1, 2, 4, and 5-a enhance the compound’s potential for hydrogen bonding and metal chelation.

Substituent Configuration: Dichlorobenzyl Sulfanyl and Nitrile Group Topology

Dichlorobenzyl Sulfanyl Group

The 2,4-dichlorobenzyl sulfanyl substituent:

  • Structure : A benzyl group (C₆H₅CH₂-) with chlorine atoms at the 2- and 4-positions, linked via a sulfur atom to the triazole nitrogen.
  • Electronic Effects : The electron-withdrawing chlorine atoms reduce electron density at the benzyl ring, influencing reactivity and solubility.
  • Steric Considerations : The dichlorobenzyl group occupies a bulky position adjacent to the triazole ring, potentially affecting molecular packing in the crystalline state.
Nitrile Group at Position 6

The carbonitrile group (-C≡N) at position 6 of the pyrimidine ring:

  • Functionality : Acts as an electron-withdrawing group, stabilizing the pyrimidine ring through conjugation.
  • Reactivity : The nitrile can participate in nucleophilic additions or cycloadditions, enabling further functionalization.

Crystallographic Data and Conformational Analysis

Crystal Packing and Molecular Conformation

The compound crystallizes in the monoclinic space group P2₁/m , as determined by X-ray diffraction. Key features include:

  • Planar Molecule : The triazolo-pyrimidine core and dichlorobenzyl group adopt a nearly coplanar conformation, with a mean deviation of 0.010 Å from the plane.
  • Dihedral Angles :
    • The benzene ring of the dichlorobenzyl group forms a dihedral angle of 6.23° with the triazolo-pyrimidine core.
    • The pyrimidine and triazole rings are aligned with minimal torsional strain.
Hydrogen Bonding and π-Stacking Interactions

In the crystal lattice, molecules form:

  • Inversion Dimers : Stabilized by N–H⋯N hydrogen bonds between the exocyclic amine (N5) and the triazole nitrogen (N3).
  • π-Stacking :
    • Benzene-Pyrimidine Interactions : Centroid-to-centroid distances of 3.51 Å between dichlorobenzyl and pyrimidine rings.
    • Triazole-Triazole Interactions : Centroid distances of 3.82 Å between adjacent triazole cores.
Table 2: Hydrogen Bond Geometry
Bond Type D–H (Å) H⋯A (Å) D⋯A (Å) Angle (°)
N5–H1⋯N3^i^ 0.870 2.109 2.9748 173.5

Symmetry code: (i) = −x, −y, −z + 1.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N5S/c14-10-2-1-9(11(15)3-10)7-21-13-18-12-17-5-8(4-16)6-20(12)19-13/h1-3,5-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRXYHTYRLSJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NN3C=C(C=NC3=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the reaction of 2,4-dichlorobenzyl chloride with a triazolopyrimidine derivative under nucleophilic substitution conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

2.1. Formation of the Triazolo[1,5-a]pyrimidine Core

  • Cyclization : 1H-1,2,4-triazol-5-amine reacts with ethyl 4-chloro-3-oxobutanoate in acetic acid at 120°C for 6 hours. This forms a fused ring structure (compound C ) via intramolecular cyclization .

  • Chlorination : Treatment of compound C with POCl₃ at 90°C for 6 hours generates a chlorinated intermediate (compound D ), which is purified via column chromatography .

StepReagents/ConditionsProduct
CyclizationAcetic acid, 120°C, 6 hIntermediate C
ChlorinationPOCl₃, 90°C, 6 hIntermediate D

2.2. Substitution of Chloro Groups

The chlorinated intermediate undergoes nucleophilic substitution to introduce the sulfanyl group:

  • Substitution with benzyl mercaptan derivatives : Likely involves deprotonation of the mercaptan by bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) at moderate temperatures (25–80°C) .

Substitution ReactionReagents/ConditionsProduct
Chloride → SulfanylBenzyl mercaptan, K₂CO₃, DMF, 25–80°CTarget compound

Molecular Data

PropertyValue
Molecular FormulaC₁₃H₇Cl₂N₅S
Molecular Weight336.2 g/mol
Synonyms2-[(2,4-dichlorobenzyl)sulfanyl]-...

Reaction Conditions and Reagents

Reaction TypeReagents UsedConditionsReference
CyclizationAcetic acid120°C, 6 h
ChlorinationPOCl₃90°C, 6 h
SubstitutionK₂CO₃, DMF25–80°C
CyanationNaCN or cyanoacetic estersBasic conditions

Reactivity and Functional Group Transformations

  • Sulfanyl Group : The benzyl sulfanyl moiety is introduced via nucleophilic aromatic substitution, likely targeting activated chloro positions .

  • Carbonitrile Group : Acts as an electron-withdrawing group, influencing reactivity in further substitutions or coupling reactions .

Scientific Research Applications

Antibacterial Activity

Research has shown that compounds containing the 1,2,4-triazole core exhibit substantial antibacterial properties. A study highlighted that derivatives of triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. Specifically, the presence of a benzyl group at specific positions enhances antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study : A series of 1,2,4-triazole derivatives were synthesized and tested for their Minimum Inhibitory Concentration (MIC) values against various bacterial strains. The findings indicated that compounds similar to 2-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile displayed MIC values comparable to established antibiotics like ciprofloxacin .

Antifungal Properties

In addition to antibacterial activity, triazole derivatives are recognized for their antifungal properties. The compound's ability to inhibit fungal growth could be attributed to its structural characteristics that allow it to interfere with fungal cell membrane synthesis.

Research Insights : Studies have indicated that triazole compounds can disrupt ergosterol biosynthesis in fungi, leading to cell death. This mechanism is particularly relevant for treating infections caused by Candida species and other fungal pathogens .

Anticancer Potential

Emerging research suggests that triazole derivatives may exhibit anticancer properties. The compound's interaction with specific cellular pathways involved in cancer progression is under investigation.

Example Findings : Certain triazole derivatives have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus0.25 - 1
Escherichia coli0.5 - 2
AntifungalCandida albicans0.5 - 3
AnticancerVarious cancer cell linesVaries

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets in microbial cells. The compound likely inhibits key enzymes or disrupts cellular processes essential for the survival and proliferation of bacteria and fungi. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Key Observations :

  • The nitrile group at position 6 is a common feature in compounds with antiproliferative activity (e.g., evidence 1) but is absent in herbicidal derivatives like 8a/8b .

Antiproliferative Activity

  • Analog 4a (Indole-substituted) : Exhibits enhanced antifungal activity (70% inhibition against Fusarium graminearum at 50 µg/mL), attributed to the indole moiety’s interaction with fungal enzymes .

Herbicidal Activity

  • 8a/8b : Demonstrated 80–90% inhibition of Amaranthus retroflexus at 100 µg/mL, outperforming commercial herbicides in pre-emergence assays .
  • Target Compound: No direct herbicidal data reported, but the dichlorobenzyl group is associated with auxin-like activity in other agrochemicals (e.g., 2,4-D) .

Tubulin Inhibition

  • 6a–d (Trimethoxyphenyl derivatives): IC₅₀ values of 0.8–1.2 µM in tubulin polymerization assays, comparable to colchicine .

Physicochemical Properties

Property Target Compound 8a/8b 4a 6a
LogP ~3.5 (estimated) 2.8–3.1 2.9 3.7
Solubility Low (DMSO) Moderate (aqueous buffer) Low Very Low
Thermal Stability >200°C (decomposition) >180°C >220°C >250°C

Notes:

  • The 2,4-dichlorobenzylsulfanyl group contributes to higher LogP, reducing aqueous solubility but improving lipid bilayer penetration .
  • Thermal stability correlates with aromatic substituent bulk (e.g., trimethoxyphenyl in 6a enhances stability) .

Biological Activity

2-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13_{13}H7_{7}Cl2_{2}N5_{5}S
  • Molecular Weight : 336.20 g/mol
  • CAS Number : 303150-52-9

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including antifungal and antitumor properties.

Antifungal Activity

A study evaluated the antifungal efficacy of various triazolo[1,5-a]pyrimidine derivatives against Rhizoctonia solani. The compound demonstrated significant antifungal activity with an effective concentration (EC50) of 6.57 µg/mL. This activity was attributed to structural features that enhance interaction with fungal targets .

Antitumor Activity

Recent investigations into the antitumor potential of triazolo[1,5-a]pyrimidine derivatives revealed promising results. Specifically, derivatives targeting the Skp2 protein exhibited significant inhibition of cancer cell proliferation and migration. Compound E35 showed notable effects in reducing colony formation and inducing cell cycle arrest at the S-phase in cancer cell lines. Furthermore, it effectively inhibited tumor growth in xenograft models without apparent toxicity .

The biological activity of 2-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in fungal cell wall synthesis and cancer cell proliferation.
  • Modulation of Signaling Pathways : It affects pathways related to cell cycle regulation and apoptosis in cancer cells.

Case Study 1: Antifungal Efficacy

In vitro studies demonstrated that the compound significantly inhibited the growth of Rhizoctonia solani, showcasing its potential as an agricultural fungicide. The structure-activity relationship (SAR) analysis indicated that modifications to the triazole ring could enhance antifungal potency.

Case Study 2: Antitumor Effects

In a preclinical model using MGC-803 xenograft mice, compound E35 was administered at various doses. Results indicated a dose-dependent reduction in tumor size alongside an increase in tumor suppressor protein levels (p21 and p27), suggesting its potential as a therapeutic agent against certain types of cancer .

Comparative Analysis Table

Compound NameMolecular FormulaEC50 (µg/mL)TargetActivity Type
2-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrileC13_{13}H7_{7}Cl2_{2}N5_{5}S6.57Rhizoctonia solaniAntifungal
Compound E35C13_{13}H7_{7}Cl2_{2}N5_{5}SNot specifiedSkp2Antitumor

Q & A

What are the common synthetic routes for synthesizing 2-[(2,4-dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile?

Basic:
The compound is typically synthesized via multi-component condensation reactions. A general protocol involves reacting 3-amino-1,2,4-triazole derivatives with substituted benzaldehydes (e.g., 2,4-dichlorobenzaldehyde) and a cyanoacetamide or β-keto ester precursor. For example, describes a method using aldehydes, 3-amino-triazoles, and cyanoacetyl derivatives in dimethylformamide (DMF) under reflux conditions .

Advanced:
Optimization of reaction conditions (e.g., solvent, temperature, catalyst) can improve yield and purity. highlights microwave-assisted synthesis, which reduces reaction time (e.g., 30 minutes at 323 K) compared to conventional reflux methods (10+ hours). This approach minimizes side reactions and enhances regioselectivity .

How are structural and purity characteristics validated for this compound?

Basic:
Standard characterization includes:

  • IR spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, S–C bond at ~650 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns protons and carbons in the triazolo-pyrimidine core and substituents (e.g., 2,4-dichlorobenzyl sulfanyl group) .
  • Mass spectrometry : Validates molecular weight (e.g., M⁺ peaks matching calculated values) .

Advanced:
For resolving ambiguities (e.g., tautomerism or regioisomers), single-crystal X-ray diffraction (SC-XRD) is critical. and provide examples of SC-XRD confirming bond lengths, angles, and packing interactions (e.g., π-π stacking with centroid distances of 3.63–3.88 Å) .

What biological activities are associated with triazolo-pyrimidine derivatives, and how can structure-activity relationships (SAR) be studied?

Basic:
Triazolo-pyrimidines are explored as kinase inhibitors, antimicrobial agents, or pesticide precursors. notes their role in nucleoside analogs with potential therapeutic activity .

Advanced:
SAR studies require systematic variation of substituents:

  • Sulfanyl group : Replacing 2,4-dichlorobenzyl with other aryl groups (e.g., 2-chlorophenyl in ) alters lipophilicity and target binding .
  • Cyano group : Modifying the C6 position (e.g., carboxylate vs. nitrile) impacts electronic properties and bioactivity .

How should researchers address contradictions in spectral or analytical data?

Methodological Approach:

  • Cross-validation : Compare IR, NMR, and MS data with literature (e.g., reports consistency between experimental and published spectra) .
  • Advanced techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals or confirm connectivity .
  • Crystallographic resolution : SC-XRD (as in ) can unambiguously assign structures when spectral data conflict .

What crystallographic insights are available for this compound’s derivatives?

Key Findings:

  • Planarity : The triazolo-pyrimidine core is nearly planar (deviation <0.04 Å), with dihedral angles >85° relative to aryl substituents .
  • Intermolecular interactions : π-π stacking (3.63–3.88 Å) and hydrogen bonding (e.g., N–H⋯O) stabilize crystal packing .

What safety protocols are recommended for handling this compound?

Basic Guidelines:

  • PPE : Use gloves, lab coats, and eye protection.
  • Ventilation : Work in a fume hood to avoid inhalation (analogous to ’s safety data for structurally related compounds) .

Advanced Stability Studies:

  • Assess stability under varying pH, temperature, and light using HPLC or TLC (e.g., ’s recrystallization from ethanol/DMF ensures purity) .

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